Acesulfame-d4 Potassium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

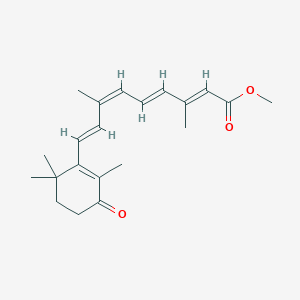

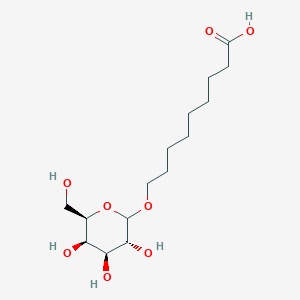

乙酰磺胺-d4(钾盐)是乙酰磺胺钾的人工甜味剂的氘标记版本。 它主要用作气相色谱或液相色谱-质谱法定量乙酰磺胺的内标 。 该化合物不会被人体代谢,并以未改变的形式排出,使其成为各种分析应用中一个有用的标记 .

作用机制

乙酰磺胺-d4(钾盐)的作用机制涉及其作为内标的作用。它本身不发挥任何生物作用,但在分析方法中用作参考化合物。 氘标记允许在各种基质中精确定量和跟踪乙酰磺胺 .

类似化合物:

乙酰磺胺钾: 乙酰磺胺-d4的非氘标记版本,用作人工甜味剂.

独特性: 乙酰磺胺-d4(钾盐)因其氘标记而具有独特性,使其成为分析应用的理想内标。 这种标记在定量乙酰磺胺方面提供了更高的准确性和精确度,使其与其他人工甜味剂区分开来 .

生化分析

Biochemical Properties

Acesulfame-d4 Potassium Salt may interact with various enzymes, proteins, and other biomoleculesIt is known that Acesulfame Potassium can affect neuro-metabolic functions in mice, potentially altering cognitive functions .

Cellular Effects

Studies on Acesulfame Potassium suggest that it can affect cognitive functions, potentially via altering neuro-metabolic functions in mice . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that Acesulfame Potassium is not metabolized by humans . Therefore, it is unlikely to have direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

Acesulfame Potassium is known to be stable and long-lasting, withstanding heat, light, and acidity without degradation .

Dosage Effects in Animal Models

Acesulfame Potassium has been found to affect cognitive functions in mice .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that Acesulfame Potassium is not metabolized by humans .

Transport and Distribution

Acesulfame Potassium is known to be excreted in wastewater and is considered a pollutant .

Subcellular Localization

As Acesulfame Potassium is not metabolized by humans , it is unlikely to be localized to specific compartments or organelles.

准备方法

合成路线和反应条件: 乙酰磺胺-d4(钾盐)的合成涉及乙酰磺胺钾的氘标记。

工业生产方法: 乙酰磺胺-d4(钾盐)的工业生产遵循与乙酰磺胺钾合成中使用的类似原理。 该过程包括在氘化试剂存在下,用磺胺酸与乙酰乙酸衍生物反应,然后纯化和结晶以获得最终产物 .

化学反应分析

反应类型: 乙酰磺胺-d4(钾盐)可以经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变乙酰磺胺-d4的结构,可能会影响其标记特性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能生成不同的氧化物,而还原可以生成氘耗尽的化合物 .

科学研究应用

相似化合物的比较

Acesulfame potassium: The non-deuterated version of acesulfame-d4, used as an artificial sweetener.

Aspartame: Another artificial sweetener, often compared with acesulfame potassium for its sweetness and stability.

Sucralose: A widely used artificial sweetener, known for its high sweetness and stability under heat.

Uniqueness: Acesulfame-d4 (potassium salt) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling provides enhanced accuracy and precision in the quantification of acesulfame, distinguishing it from other artificial sweeteners .

属性

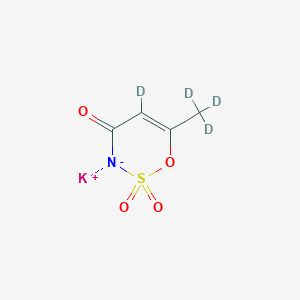

IUPAC Name |

potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFUFAFFUEMEI-LHHVLQQYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)